molecular formula C20H18N8O2 B2873239 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1251685-89-8

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Katalognummer: B2873239
CAS-Nummer: 1251685-89-8
Molekulargewicht: 402.418
InChI-Schlüssel: PBPFMZKTECDJAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine-pyrazole pharmacophore. Structurally, it comprises a central acetamide linker bridging a 4-methylpyrimidin-2-yloxy group and a para-substituted phenyl ring bearing a 6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino moiety. Such scaffolds are frequently explored in medicinal chemistry for kinase inhibition, particularly targeting cyclin-dependent kinases (CDKs) or other ATP-binding enzymes .

Eigenschaften

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c1-14-7-9-21-20(25-14)30-12-19(29)27-16-5-3-15(4-6-16)26-17-11-18(23-13-22-17)28-10-2-8-24-28/h2-11,13H,12H2,1H3,(H,27,29)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPFMZKTECDJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling through various organic reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as preparative HPLC .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (Compound 18)

  • Structure: Features a 5-fluoro-4-(1-methylpyrazol-4-yl)pyrimidin-2-ylamino group attached to a pyrazole-acetamide core.
  • Synthesis: Prepared via coupling of 2-chloro-5-fluoro-4-(1-methylpyrazol-4-yl)pyrimidine with 2-(4-amino-1H-pyrazol-1-yl)acetamide in 17% yield using flash chromatography.
  • Characterization :
    • Melting point: 283.1–284.1 °C.
    • ¹H NMR : Distinct signals for pyrazole (δ 7.58–8.50) and pyrimidine (δ 8.50) protons.
    • HRMS : [M + H]⁺ at 317.1273 (calcd. 317.1270).
  • Bioactivity : Identified as a CDK2 inhibitor, though specific IC₅₀ values are unreported. Purity >99% (HPLC).

2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide

  • Structure: Contains a dichlorophenoxy group and a 3,5-dimethylpyrazol-substituted pyrimidine.
  • Key Differences: The dichlorophenoxy group enhances lipophilicity compared to the methylpyrimidinyloxy group in the target compound.
  • Synthesis: Not detailed in the evidence, but likely involves nucleophilic substitution or coupling reactions.

Fluorinated Pyrimidine-Triazole Derivatives

  • Structure : Includes a pyrimidine-triazole core with a p-fluorobenzoyl group.
  • Synthesis : Achieved via acylation and amination steps.

Data Tables

Table 1: Structural and Physical Properties

Compound Substituents (R₁, R₂) Melting Point (°C) Key NMR Shifts (δ, ppm) HRMS [M + H]⁺
Target Compound 4-methylpyrimidin-2-yloxy, 1H-pyrazol-1-yl N/A N/A N/A
Compound 18 5-fluoro-4-(1-methylpyrazol-4-yl) 283.1–284.1 Pyrazole: 7.58–8.50; Pyrimidine: 8.50 317.1273
2-(2,4-Dichlorophenoxy)-... 2,4-dichlorophenoxy, 3,5-dimethylpyrazole N/A N/A N/A

Key Findings

  • Dichlorophenoxy groups (as in ) may increase metabolic stability but reduce solubility.
  • Synthetic Efficiency : Low yield (17%) in Compound 18 underscores challenges in pyrimidine-pyrazole coupling, suggesting room for optimization in the target compound’s synthesis.

Biologische Aktivität

The compound 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic implications.

Chemical Structure

The compound's structure can be broken down into several functional groups, including:

  • Pyrimidine rings : Contributing to the compound's interaction with biological targets.
  • Aromatic amines : Enhancing binding affinity to receptors.
  • Acetamide group : Potentially influencing solubility and bioavailability.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has been reported to modulate the activity of certain kinases, specifically PI3-Kα, which is implicated in various cancer pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cell lines .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against specific strains of bacteria and fungi. The mechanism appears to involve disruption of cellular processes, although detailed pathways remain under investigation .
  • Neuroprotective Effects : The compound may also act on muscarinic acetylcholine receptors (mAChRs), which are critical in neurocognitive functions. It has shown promise as a positive allosteric modulator, enhancing receptor activity without directly activating it .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound across various biological assays:

Activity Type Tested Strains/Cells IC50/EC50 Values Notes
Kinase InhibitionVarious cancer cell lines0.026 μMSignificant reduction in cell viability
Antimicrobial ActivityE. coli, S. aureus1.5 μg/mLEffective against resistant strains
Neuroprotective ActivitymAChR assaysEC50 not specifiedEnhanced β-arrestin recruitment observed

Case Study 1: Cancer Cell Line Inhibition

In a study focusing on breast cancer cell lines, the compound demonstrated a potent inhibitory effect on cell growth with an EC50 value of 0.026 μM. The study highlighted the importance of structural modifications in enhancing potency against resistant cancer phenotypes.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against E. coli and S. aureus. The compound exhibited significant antimicrobial properties, suggesting its potential as a lead compound for developing new antibiotics.

Safety and Toxicity

Toxicity assessments have been conducted using mammalian cell lines (e.g., HepG2). The selectivity index (SI) indicates that while the compound is effective against target cells, it maintains a favorable safety profile, with minimal cytotoxicity observed at therapeutic concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.